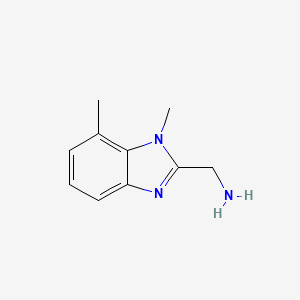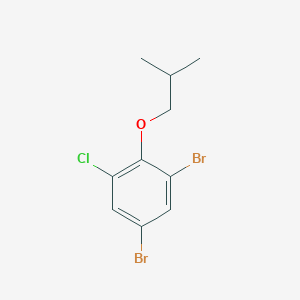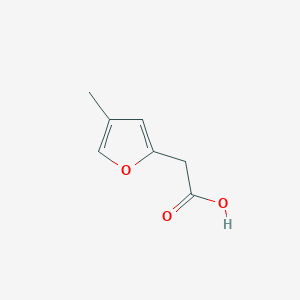
2-Furanacetic acid, 4-methyl-
Overview
Description
2-Furanacetic acid, 4-methyl- (also known as furan-2-carboxylic acid, 4-methyl-) is a chemical compound that belongs to the furan family. It is a colorless, crystalline solid with a melting point of 98-100°C. This compound has attracted the attention of researchers due to its potential applications in the field of medicinal and pharmaceutical chemistry.
Mechanism of Action
The exact mechanism of action of 2-Furanacetic acid, 4-methyl- is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
2-Furanacetic acid, 4-methyl- has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have a protective effect against oxidative stress and to improve glucose metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Furanacetic acid, 4-methyl- is its relatively simple synthesis method. It is also a stable compound, which makes it easy to handle in laboratory experiments. However, one of the main limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are numerous future directions for research on 2-Furanacetic acid, 4-methyl-. One area of interest is the development of new synthetic methods for the compound. Another area of interest is the exploration of its potential applications in the field of drug discovery. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic uses.
Scientific Research Applications
2-Furanacetic acid, 4-methyl- has been the subject of numerous scientific studies due to its potential applications in the field of medicinal and pharmaceutical chemistry. One of the most promising applications is its use as a building block for the synthesis of various bioactive molecules. For example, it has been used as a precursor for the synthesis of anti-inflammatory and anti-cancer agents.
properties
IUPAC Name |
2-(4-methylfuran-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-2-6(10-4-5)3-7(8)9/h2,4H,3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISYQVDGMZAGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



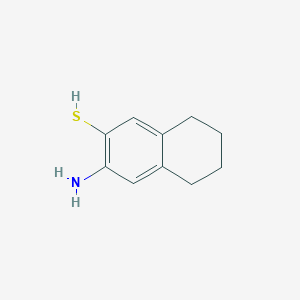

![D-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-](/img/structure/B3237642.png)
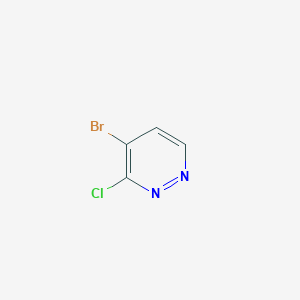
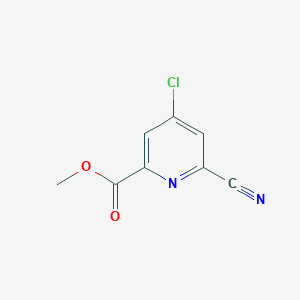
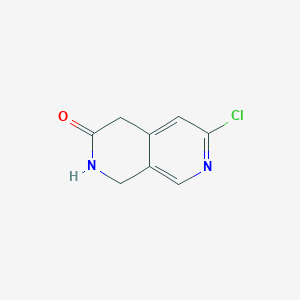

![5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one](/img/structure/B3237680.png)
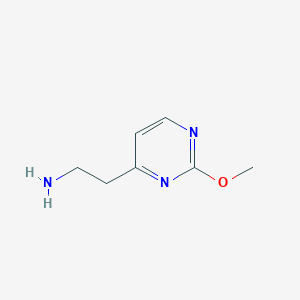
![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride](/img/structure/B3237694.png)
